NOSH-Aspirin is synthesized from acetylsalicylic acid (aspirin) through a chemical reaction that introduces nitric oxide and hydrogen sulfide moieties at specific positions on the benzene ring. It is classified as a dual-action nitric oxide and hydrogen sulfide-releasing hybrid compound, which distinguishes it from traditional NSAIDs that primarily target cyclooxygenase enzymes . The compound can be further categorized into positional isomers, including ortho-, meta-, and para-NOSH-Aspirin, each exhibiting distinct biological activities .
The synthesis of NOSH-Aspirin involves several key steps:
The synthesis process has been optimized to yield high purity and bioactivity in the final product.
The molecular structure of NOSH-Aspirin features a central acetylsalicylic acid backbone with additional functional groups that facilitate the release of nitric oxide and hydrogen sulfide. The general formula can be represented as:
The specific arrangement of atoms allows for effective interaction with biological targets, enhancing its therapeutic effects while reducing toxicity compared to conventional aspirin .
NOSH-Aspirin undergoes various chemical reactions upon administration:
These reactions contribute to its potential applications in treating inflammatory diseases and cancer.
The mechanism of action of NOSH-Aspirin involves multiple pathways:
Studies indicate that NOSH-Aspirin's mechanism is dose-dependent, with higher concentrations leading to more pronounced effects on cancer cell growth inhibition .
Relevant data indicate that the pharmacokinetic profile allows for effective delivery within biological systems while minimizing side effects associated with traditional NSAIDs.
NOSH-Aspirin holds promise in various scientific applications:
Research continues to explore its full therapeutic potential across multiple disease states, emphasizing its role as a safer alternative to conventional aspirin .
NOSH-aspirin (NBS-1120) integrates three pharmacophores into a single covalent entity:
Table 1: Structural Components of NOSH-Aspirin
Component | Chemical Group | Function |
---|---|---|
Core scaffold | Acetylated salicylate | Irreversible COX-1/COX-2 inhibition |
NO donor | 4-(Nitrooxy)butanoyl | Sustained NO release, enhancing vasodilation and mucosal protection |
H₂S donor | 3H-1,2-dithiole-3-thione (ADT) | Slow H₂S release, activating KATP channels and reducing oxidative stress |
This design enables controlled, pH-independent release of NO and H₂S under physiological conditions. Unlike earlier hybrids (e.g., NO-aspirin or HS-aspirin), NOSH-aspirin releases significantly higher quantities of both gases, synergistically enhancing bioactivity [3] [9]. Its decomposition avoids toxic intermediates like quinone methides, a limitation of some NO-NSAIDs [3] [7].
Aspirin’s origins trace back to ancient salicylate use (e.g., willow bark), with synthetic aspirin commercialized by Bayer in 1899. Despite its efficacy in pain, inflammation, and cardiovascular protection, chronic use causes GI ulcers, renal toxicity, and bleeding [6] [8]. Selective COX-2 inhibitors (coxibs) were developed to reduce GI effects but increased cardiovascular risks [3] [6]. This spurred "dual-acting" NSAIDs incorporating protective gaseous mediators:
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: